Prodrug Design Rationale: In-Vivo Conversion to Active INSTI BMS-538203
BMS-538158 is a prodrug specifically designed to deliver the active HIV-1 integrase inhibitor BMS-538203 in vivo. The parent compound, BMS-538203, has a free carboxylic acid group that limits its oral bioavailability. BMS-538158 masks this acid as a dioxolane ester, which is cleaved by endogenous esterases after absorption [1]. This structural differentiation is not merely theoretical; it is a core design feature. In the relevant patent, BMS-538158 is explicitly designated as 'Compound 2,' a prodrug of 'Compound 1' (BMS-538203), with the intent of forming the active drug in-vivo [1]. This prodrug-active drug relationship is a critical differentiator from other integrase inhibitors that are administered in their active form and cannot replicate this specific pharmacokinetic profile.
| Evidence Dimension | Chemical Structure & Prodrug Conversion |
|---|---|
| Target Compound Data | 2-[2,2-Dimethyl-5-oxo-[1,3]dioxolan-(4Z)-ylidene]-N-(4-fluoro-benzyl)-N-methoxy-acetamide (Prodrug) |
| Comparator Or Baseline | (Z)-3-[(4-Fluoro-benzyl)-methoxy-carbamoyl]-2-hydroxy-acrylic acid (Active Drug, BMS-538203) |
| Quantified Difference | Molecular weight difference of 40.06 g/mol (C3H4) representing the dioxolane promoiety. Conversion requires enzymatic hydrolysis. |
| Conditions | In-vivo metabolic environment; structural identity confirmed by patent specifications [1]. |
Why This Matters
This pre-planned, patent-defined prodrug relationship is the primary reason a researcher would select BMS-538158; it is the only tool to study this specific bioconversion and its impact on pharmacokinetics.
- [1] Walker, M. A., Banville, J., Remillard, R., & Plamondon, S. (2004). HIV integrase inhibitors. U.S. Patent No. 6,777,440. Washington, DC: U.S. Patent and Trademark Office. View Source
